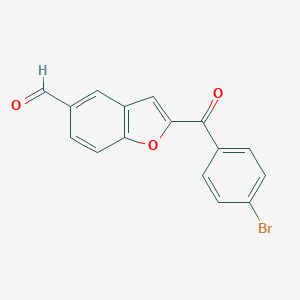
3-cloro-7-nitro-1H-indol
Descripción general
Descripción
3-Chloro-7-nitroindole is a synthetic compound that has been studied extensively for its potential applications in the field of scientific research. It is an aromatic heterocyclic compound that is composed of a seven-membered ring with three nitrogen atoms and one chlorine atom. It is a colorless solid at room temperature and is soluble in both organic and aqueous solvents. The compound has been used in a variety of synthetic processes, and its potential applications are currently being explored in a variety of scientific research areas.
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol han mostrado una actividad antiviral significativa . Por ejemplo, se ha informado que los derivados del 6-amino-4-sustituidoalquil-1H-indol-2-sustituido carboxilato son agentes antivirales .
Propiedades antiinflamatorias
Los derivados del indol también exhiben propiedades antiinflamatorias . Pueden unirse reversiblemente a las enzimas e imitar la estructura de los péptidos, lo que puede ser beneficioso para tratar la inflamación .
Aplicaciones anticancerígenas
Los derivados del indol, incluido el 3-cloro-7-nitro-1H-indol, han mostrado potencial en el tratamiento de células cancerosas . Exhiben propiedades anticarcinogénicas y pueden inhibir el crecimiento de células de cáncer de próstata humano .
Propiedades antioxidantes
Se ha descubierto que los derivados del indol exhiben propiedades antioxidantes . Pueden actuar como captadores de radicales libres, lo que puede ser beneficioso para prevenir enfermedades relacionadas con el estrés oxidativo .
Actividad antimicrobiana
Los derivados del indol han mostrado actividad antimicrobiana . Pueden inhibir el crecimiento de varios tipos de microbios, lo que los hace útiles en el desarrollo de nuevos medicamentos antimicrobianos
Mecanismo De Acción
Target of Action
3-Chloro-7-nitro-1H-indole, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to impact a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the replication of viruses, suggesting they may interfere with viral replication pathways .
Result of Action
Given the broad biological activities of indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Direcciones Futuras
The synthesis of 3-nitroindoles, including 3-Chloro-7-nitroindole, still faces many challenges, including the lack of classical methods and low yield . Therefore, it is of great significance to develop efficient and green methods for the synthesis of 3-nitroindole . The electrophilic reactivity of 3-nitroindole derivatives has recently been put at the heart of a wide range of new, albeit challenging, chemical reactions .
Propiedades
IUPAC Name |
3-chloro-7-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-10-8-5(6)2-1-3-7(8)11(12)13/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGYVAQMPDTWIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469585 | |
| Record name | 3-Chloro-7-nitroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165669-14-7 | |
| Record name | 3-Chloro-7-nitro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165669-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-7-nitroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using flow reactors for reactions involving 3-chloro-7-nitroindole compared to traditional batch methods?
A1: Flow reactors offer several advantages over traditional batch methods, especially for reactions involving potentially reactive or sensitive compounds like 3-chloro-7-nitroindole:
- Enhanced Reaction Optimization: Flow reactors allow for precise control of reaction parameters like temperature, residence time, and stoichiometry, enabling rapid optimization of reaction conditions for improved yield and selectivity []. This is particularly useful when working with compounds like 3-chloro-7-nitroindole, where side reactions might be a concern.
- Safer Handling of Hazardous Reagents: Flow reactors allow for controlled handling of hazardous reagents in a confined environment, potentially improving safety when compared to batch reactions [].
- Scalability: Reactions performed in flow reactors can be easily scaled up by adjusting flow rates and reaction times, offering a more straightforward path from discovery to production [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
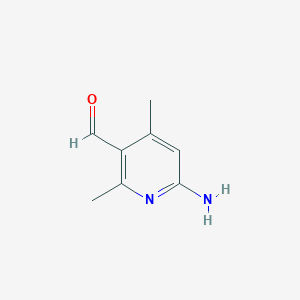
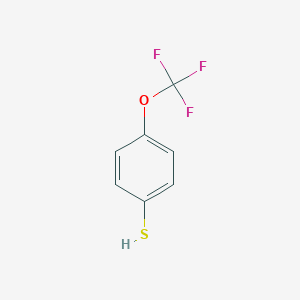
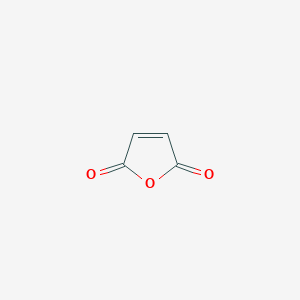
![3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid](/img/structure/B63204.png)
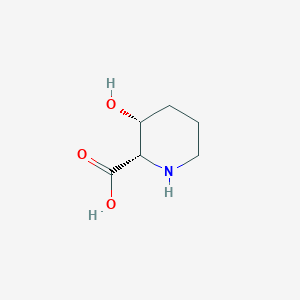
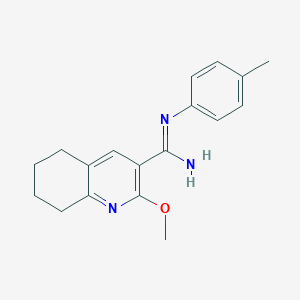
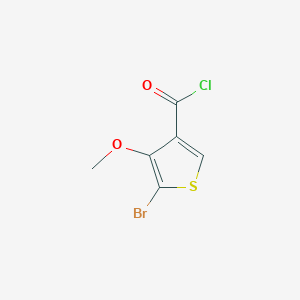


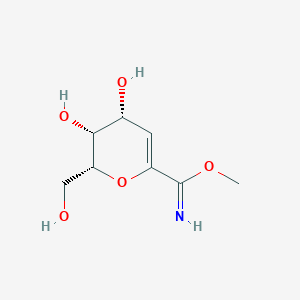
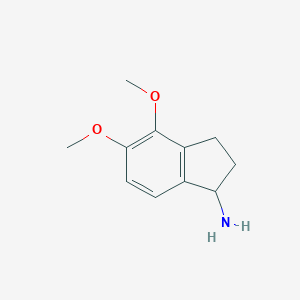

![Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI)](/img/structure/B63232.png)
